Lenograstim is a recombinant, glycosylated form of human granulocyte colony-stimulating factor (G-CSF). [] It is structurally identical to the endogenous human molecule. [] G-CSF is a hematopoietic growth factor that plays a vital role in the stimulation of granulopoiesis. [, ] Lenograstim is produced in culture by Chinese hamster ovary cells. [, ]
Lenograstim belongs to the class of drugs known as granulocyte colony-stimulating factors (G-CSFs). These agents are essential in hematology for managing neutropenia, especially in patients receiving myelosuppressive chemotherapy. As a first-generation G-CSF, lenograstim shares similarities with other recombinant products such as filgrastim but has distinct structural modifications that influence its pharmacokinetics and efficacy .
The synthesis of lenograstim involves recombinant DNA technology, where the gene encoding human granulocyte colony-stimulating factor is inserted into Chinese hamster ovary cells. This process allows for the production of a glycosylated protein that mimics the natural human protein. The technical aspects of this synthesis include:
Lenograstim's molecular structure comprises a polypeptide chain with specific glycosylation at the threonine residue. The molecular weight of lenograstim is approximately 18 kDa. The structure includes:
Lenograstim undergoes various biochemical reactions, primarily related to its interaction with receptors on hematopoietic progenitor cells. Key reactions include:
The mechanism by which lenograstim exerts its effects involves binding to specific receptors on progenitor cells in the bone marrow. This binding activates intracellular signaling pathways that lead to:
Lenograstim exhibits several important physical and chemical properties:
Lenograstim is primarily utilized in clinical settings for:
Lenograstim is a recombinant human granulocyte colony-stimulating factor (rhG-CSF) that serves as a critical immunostimulatory agent in hematology and oncology. As a glycosylated protein therapeutic, it specifically targets the regulation of neutrophil production and function, addressing life-threatening neutropenic conditions arising from cytotoxic chemotherapy, bone marrow transplantation, and hematopoietic stem cell mobilization [1] [6]. Its development marked a significant advancement in supportive cancer care by directly counteracting chemotherapy-induced neutropenia—a major dose-limiting toxicity that increases infection risk and compromises treatment outcomes [3] [6]. Unlike non-glycosylated G-CSFs like filgrastim, lenograstim's carbohydrate modifications confer distinct structural and functional properties that influence its receptor binding affinity, metabolic stability, and clinical efficacy profiles [3] [9].
Lenograstim is produced in Chinese Hamster Ovary (CHO) cells, enabling the incorporation of complex, human-like glycosylation patterns absent in bacterial expression systems [1] [9]. The protein backbone consists of 174 amino acids with a molecular weight of approximately 19.6 kDa for the non-glycosylated polypeptide. However, glycosylation increases its total molecular mass to ~25 kDa [9]. The N-linked glycans attach to a specific asparagine residue (position 133) and the O-linked glycans to threonine residues (positions 16, 17, 18, 19, and 21) within the molecule [3].
The glycosylation serves critical biochemical functions:
Table 1: Structural Comparison of Lenograstim and Filgrastim
Characteristic | Lenograstim | Filgrastim |
---|---|---|
Expression System | Chinese Hamster Ovary (CHO) | Escherichia coli (E. coli) |
Glycosylation Status | Glycosylated | Non-glycosylated |
Glycosylation Sites | N-linked (Asn133), O-linked | None |
Molecular Weight | ~25 kDa | ~18.8 kDa |
Receptor Binding | Higher affinity | Standard affinity |
This structural distinction translates to functional differences: Lenograstim demonstrates enhanced biological activity in vitro and altered pharmacokinetics in vivo, with a subcutaneous half-life of 3–4 hours versus filgrastim’s 2–3 hours [1] [6].
Lenograstim emerged from pioneering biotechnology efforts in the late 1980s to harness recombinant DNA technology for hematopoiesis modulation. Developed by Chugai Pharmaceuticals, it received its initial regulatory approval in Europe (1991) and Japan (1993) under brand names including Granocyte® and Neutrogin® [1] [5]. The approval pathway involved extensive clinical trials across phases I–IV, demonstrating efficacy in reducing neutropenia duration and infection incidence in diverse oncology settings [1] [6].
Key milestones include:
Unlike filgrastim, lenograstim has not received FDA approval and remains unavailable in the United States. Globally, it maintains approval in >50 countries, primarily in Europe, Asia, and Oceania [1] [4]. No biosimilars have been developed due to manufacturing complexities associated with replicating its glycosylation profile [3].
Lenograstim belongs to the pharmacotherapeutic class hematopoietic growth factors, specifically categorized as a granulocyte colony-stimulating factor [1] [2]. Its Anatomical Therapeutic Chemical (ATC) classification is L03AA10 [2] [4]. This places it within:
Therapeutically, it is employed in three principal contexts:
Table 2: Pharmacological Classification of Lenograstim
Classification Level | Designation | Application Context |
---|---|---|
ATC Code | L03AA10 | Granulocyte colony-stimulating factors |
Therapeutic Category | Hematopoietic growth factors | Immunostimulants |
Molecular Category | Glycosylated cytokine | Recombinant human G-CSF (rhG-CSF) |
Biological Target | G-CSF receptor (CSF3R/CD114) | Hematopoietic progenitor cells |
Mechanistically, lenograstim binds to the G-CSF receptor on myeloid progenitor cells, activating JAK/STAT, PI3K/AKT, and MAPK signaling pathways. This induces neutrophil precursor proliferation, differentiation, and functional activation (e.g., enhanced phagocytosis and chemotaxis) [2] [9]. The glycosylation optimizes receptor dimerization kinetics and downstream signal transduction, contributing to its clinical potency [3] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9